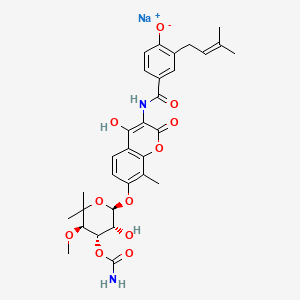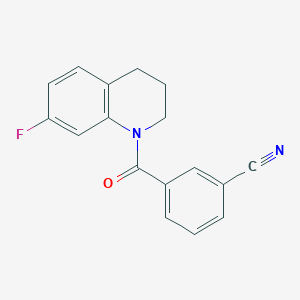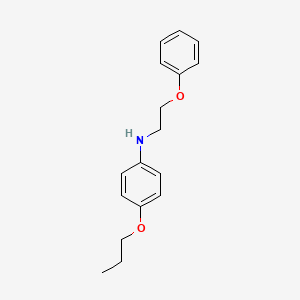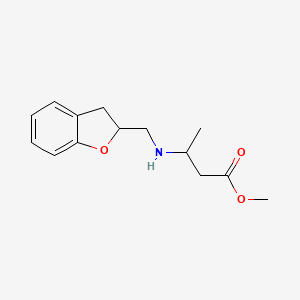![molecular formula C19H29N3O2 B7559175 4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide](/img/structure/B7559175.png)
4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been identified as a promising agent for the treatment of various types of cancer. This compound has shown significant potential in preclinical studies and is currently being evaluated in clinical trials.
作用機序
4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide works by binding to the active site of BTK, which prevents the enzyme from phosphorylating downstream targets. This, in turn, inhibits the activation of downstream signaling pathways that are critical for cancer cell survival and proliferation. This compound has been shown to be highly selective for BTK, and does not inhibit other kinases that are involved in normal cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects on cancer cells. In preclinical studies, this compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. Additionally, this compound has been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the main advantages of 4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide for lab experiments is its high selectivity for BTK. This makes it a valuable tool for studying the B-cell receptor signaling pathway and its role in cancer. Additionally, this compound has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for further development as a cancer therapy.
One limitation of this compound for lab experiments is its relatively short half-life. This can make it difficult to achieve sustained inhibition of BTK in vivo. Additionally, this compound is a relatively new compound, and there is still much to be learned about its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several potential future directions for the development of 4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide as a cancer therapy. One potential direction is the combination of this compound with other anti-cancer agents, such as immune checkpoint inhibitors or targeted therapies. Another potential direction is the development of this compound as a treatment for autoimmune diseases, such as rheumatoid arthritis or lupus, which are also driven by dysregulated B-cell receptor signaling.
In conclusion, this compound is a promising small molecule inhibitor that has shown significant potential for the treatment of various types of cancer. Its high selectivity for BTK and minimal toxicity in normal cells make it a valuable tool for studying the B-cell receptor signaling pathway and its role in cancer. Further research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential as a cancer therapy and treatment for autoimmune diseases.
合成法
4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the use of tert-butyl 4-aminobenzoate, which is reacted with 1-bromo-2-chloroethane to form tert-butyl 4-(2-chloroethyl)aminobenzoate. This intermediate product is then reacted with 1-azepan-1-amine to form the final product, this compound.
科学的研究の応用
4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against various types of cancer, including lymphoma, leukemia, and solid tumors. This compound works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of cancer cells, and inhibition of BTK can lead to cell death.
特性
IUPAC Name |
4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-19(2,3)21-18(24)15-8-10-16(11-9-15)20-14-17(23)22-12-6-4-5-7-13-22/h8-11,20H,4-7,12-14H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOAAEZJKXDCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NCC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7559096.png)
![3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B7559099.png)

![N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide](/img/structure/B7559117.png)
![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)




![2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone](/img/structure/B7559169.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone](/img/structure/B7559189.png)
![3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7559197.png)